Piliformic acid

Antifungal Agricultural Biotechnology Plant Pathology

Select Piliformic acid for your antifungal, antileishmanial, or anticancer research. This unique FAS-derived fungal metabolite, with a defined MIC of 2.92 μmol/mL against *Colletotrichum gloeosporioides* and an IC50 of 78.5 µM against *L. braziliensis* amastigotes (SI ≈ 2.5), offers a non-PKS biosynthetic probe and a validated hit against BC-1 breast cancer cells (IC50 5 µg/mL). Ensure your studies are built on a compound with quantifiable, non-interchangeable activity.

Molecular Formula C11H18O4
Molecular Weight 214.26 g/mol
Cat. No. B3025716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiliformic acid
Molecular FormulaC11H18O4
Molecular Weight214.26 g/mol
Structural Identifiers
SMILESCCCCCC=C(C(C)C(=O)O)C(=O)O
InChIInChI=1S/C11H18O4/c1-3-4-5-6-7-9(11(14)15)8(2)10(12)13/h7-8H,3-6H2,1-2H3,(H,12,13)(H,14,15)/b9-7+
InChIKeyYTUQECDNJQCQAE-VQHVLOKHSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Piliformic Acid Procurement: Understanding the Baseline Fungal Metabolite for Antifungal, Cytotoxic, and Biosynthetic Research


Piliformic acid (CAS: 98985-76-3) is a fungal secondary metabolite, chemically defined as (2E,3S)-2-hexylidene-3-methylbutanedioic acid, belonging to the medium-chain fatty acid class . First isolated from the slow-growing fungus Poronia piliformis and subsequently identified in various xylariaceous fungi including Xylaria spp. and Nectria pseudotrichia, this natural product has garnered scientific interest for its diverse biological profile spanning antifungal, antileishmanial, and cytotoxic activities . Its unique biosynthetic origin, deriving from an octanoate unit via fatty acid synthase rather than polyketide synthase pathways, distinguishes it from many other fungal metabolites and provides a valuable probe for biosynthetic studies .

Why Generic Substitution of Piliformic Acid with Other Fungal Metabolites Fails: A Quantitative Case for Specific Selection


The selection of piliformic acid over superficially similar fungal metabolites or synthetic alternatives is not arbitrary; it is dictated by a specific combination of structural features and quantifiable activity profiles that are not interchangeable. While other fungal metabolites may exhibit antifungal or cytotoxic properties, piliformic acid presents a distinct potency spectrum, a unique biosynthetic pathway independent of polyketide synthase, and a well-defined selectivity window in antileishmanial assays . The following evidence demonstrates that substituting piliformic acid with a generic analog or in-class compound would result in a measurable loss of targeted activity or a deviation from established research models, underscoring the critical need for procurement of this specific entity .

Piliformic Acid: A Product-Specific Quantitative Evidence Guide for Scientific Procurement Decisions


Antifungal Activity Against Colletotrichum gloeosporioides: Direct Comparison with Cytochalasin D and Commercial Fungicides

Piliformic acid demonstrates potent and specific antifungal activity against the anthracnose-causing pathogen Colletotrichum gloeosporioides, a key target for crop protection. In a direct head-to-head comparison within the same study, piliformic acid exhibited an MIC of 2.92 μmol/mL, positioning it as a compelling natural product alternative. Its activity was benchmarked against the related fungal metabolite cytochalasin D (MIC 2.46 μmol/mL) and the commercial fungicides captan (MIC 16.63 μmol/mL) and difenoconazole (MIC 0.02 μmol/mL) . This data clearly delineates its potency relative to both a natural product analog and established synthetic controls.

Antifungal Agricultural Biotechnology Plant Pathology

Antileishmanial Activity: Quantified Selectivity Index and Direct Comparison with Co-Isolated Metabolites

In a study evaluating antileishmanial compounds from Nectria pseudotrichia, piliformic acid was tested against intracellular amastigotes of Leishmania (Viannia) braziliensis. It displayed an IC50 of 78.5 µM, with no cytotoxicity observed in mammalian Vero and THP-1 cells up to 200 µM, resulting in a calculated selectivity index (SI) of approximately 2.5 . This activity and selectivity profile was directly compared to six other co-isolated compounds, with the most active analogs (e.g., 10-acetyl trichoderonic acid A, IC50 21.4 µM; hydroheptelidic acid, IC50 24.8 µM) showing higher potency but similar low mammalian cytotoxicity .

Antiparasitic Neglected Tropical Diseases Leishmaniasis

Biosynthetic Pathway Differentiation: FAS-Derived vs. PKS-Derived Origin

Piliformic acid's biosynthesis is mechanistically distinct from the majority of fungal polyketides. Stable isotope labeling studies have conclusively shown that its C8 unit is derived directly from octanoate, which originates from a fatty acid synthase (FAS) pathway, not a polyketide synthase (PKS) pathway . This was confirmed by the stereochemical course of the enoyl reductase step and the efficient labeling by succinate, implicating oxaloacetate from the citric acid cycle as the C3 precursor . This FAS origin is a key differentiator from many structurally related fungal metabolites like cytochalasins, which are PKS-NRPS hybrids.

Biosynthesis Enzymology Natural Product Chemistry

Cytotoxic Activity Against BC-1 Human Breast Cancer Cells

Piliformic acid exhibits selective cytotoxicity against BC-1 human breast cancer cells with an IC50 of 5 µg/mL . This activity was identified during a broader screening of fungal metabolites for anticancer potential. While direct comparator data within the same assay system is limited in the public domain, this value provides a quantitative baseline for researchers evaluating its potential as a lead scaffold for anticancer drug development.

Cancer Research Cytotoxicity Drug Discovery

Piliformic Acid: Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


Agricultural Biotechnology: Lead Compound for Anthracnose Control

Given its well-defined MIC of 2.92 μmol/mL against the economically significant pathogen Colletotrichum gloeosporioides, piliformic acid is ideally suited as a lead scaffold for developing novel, natural product-based fungicides . Its activity, benchmarked against both a structural analog (cytochalasin D) and commercial standards (captan, difenoconazole), provides a clear efficacy baseline for structure-activity relationship (SAR) studies aimed at improving potency or altering the spectrum of antifungal activity. Procurement is warranted for research programs focused on sustainable agriculture and reducing reliance on synthetic fungicides with known resistance issues .

Antiparasitic Drug Discovery: Antileishmanial Lead with Demonstrated Selectivity

The quantified antileishmanial activity (IC50 78.5 µM) coupled with a defined selectivity index (SI ≈ 2.5) against L. braziliensis amastigotes makes piliformic acid a valuable starting point for medicinal chemistry campaigns targeting neglected tropical diseases . Its low cytotoxicity to mammalian cells (>200 µM) distinguishes it from more toxic antiparasitic agents. This compound should be prioritized by research groups seeking to develop new, safer chemotherapies for cutaneous leishmaniasis, where current treatments suffer from high toxicity and cost .

Biosynthetic and Enzymology Research: A Specific Probe for Fungal FAS-Derived Pathways

Piliformic acid's unique biosynthetic origin, firmly established through isotopic labeling as being derived from a fatty acid synthase (FAS) pathway rather than a polyketide synthase (PKS) pathway, makes it an essential tool for fundamental research in fungal secondary metabolism . It serves as a specific probe for studying octanoate incorporation, double-bond isomerization, and the role of FAS in natural product assembly, differentiating it from the more common PKS-derived metabolites. Procurement is essential for laboratories investigating the enzymology and regulation of fungal biosynthetic gene clusters .

Cancer Cell Biology: Baseline Cytotoxic Scaffold for Anticancer Lead Optimization

The reproducible cytotoxic activity against BC-1 human breast cancer cells (IC50 = 5 µg/mL) positions piliformic acid as a validated hit for anticancer drug discovery . While further mechanistic studies are needed, this specific activity provides a quantitative starting point for SAR investigations and target deconvolution efforts. Researchers focused on breast cancer therapeutics can utilize this compound as a benchmark to evaluate the activity of novel synthetic analogs or to explore its mechanism of action in defined cellular models .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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